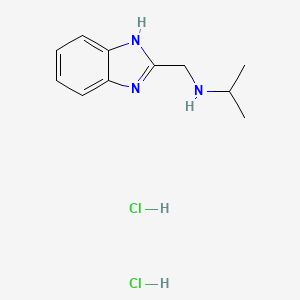

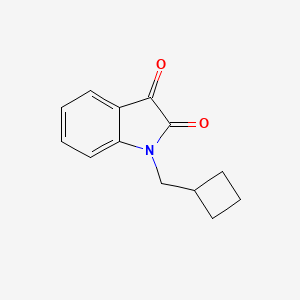

![molecular formula C9H6Br2S B1442733 4-Bromo-2-(bromométhyl)benzo[b]thiophène CAS No. 1312118-04-9](/img/structure/B1442733.png)

4-Bromo-2-(bromométhyl)benzo[b]thiophène

Vue d'ensemble

Description

4-Bromo-2-(bromomethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H6Br2S and its molecular weight is 306.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-(bromomethyl)benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(bromomethyl)benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semi-conducteurs organiques

4-Bromo-2-(bromométhyl)benzo[b]thiophène: est utilisé dans le développement de semi-conducteurs organiques . Ces matériaux sont essentiels pour créer des dispositifs électroniques flexibles. Les dérivés du thiophène servent de blocs de construction pour les transistors à effet de champ organiques (OFET), qui jouent un rôle crucial dans l'avancement des écrans et des capteurs flexibles.

Recherche pharmaceutique

Ce composé joue un rôle important en chimie médicinale. Les dérivés du thiophène, y compris This compound, présentent une variété de propriétés pharmacologiques. Ils sont étudiés pour leur potentiel en tant qu'agents anticancéreux, anti-inflammatoires et antimicrobiens . La polyvalence des composés du thiophène permet la synthèse de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.

Inhibiteurs de corrosion

En chimie industrielle, les dérivés du thiophène sont connus pour agir comme inhibiteurs de corrosion . This compound peut être incorporé dans des revêtements ou des additifs pour protéger les métaux de la corrosion, prolongeant ainsi la durée de vie des composants métalliques dans des environnements difficiles.

Diodes électroluminescentes organiques (OLED)

Le système cyclique du thiophène est essentiel à la fabrication des OLED . Ces diodes sont utilisées dans diverses applications d'affichage et d'éclairage en raison de leur haute efficacité et de leur luminosité. Les composés du thiophène bromés peuvent être utilisés pour synthétiser des molécules complexes qui émettent de la lumière dans la longueur d'onde souhaitée.

Agents antithromboliques

Des recherches récentes ont montré que des dérivés de This compound ont été synthétisés et criblés pour leur activité antithrombotique . Cette application est cruciale dans le développement de traitements pour les maladies cardiovasculaires, où la prévention de la formation de caillots sanguins est vitale.

Matériaux diélectriques

Le composé a été utilisé pour former de nouveaux matériaux diélectriques potentiels pour les transistors organiques à couche mince . Ces matériaux sont importants pour la miniaturisation des composants électroniques et sont utilisés dans divers dispositifs électroniques haute performance.

Mécanisme D'action

Target of Action

It’s worth noting that thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s known that it can undergo suzuki-miyaura reactions , a type of cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .

Biochemical Pathways

The suzuki-miyaura reaction it undergoes is a key process in organic chemistry, contributing to the formation of complex organic compounds .

Result of Action

The suzuki-miyaura reaction it undergoes is known to result in the formation of biaryl compounds , which are common structural motifs in pharmaceuticals and agrochemicals .

Action Environment

It’s known that the suzuki-miyaura reaction it undergoes can be influenced by various factors, including the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 4-Bromo-2-(bromomethyl)benzo[b]thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 4-Bromo-2-(bromomethyl)benzo[b]thiophene can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 4-Bromo-2-(bromomethyl)benzo[b]thiophene exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(bromomethyl)benzo[b]thiophene is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .

Metabolic Pathways

4-Bromo-2-(bromomethyl)benzo[b]thiophene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 4-Bromo-2-(bromomethyl)benzo[b]thiophene is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of 4-Bromo-2-(bromomethyl)benzo[b]thiophene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Propriétés

IUPAC Name |

4-bromo-2-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRWFPLYWOOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CBr)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264410 | |

| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312118-04-9 | |

| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-amine dihydrochloride](/img/structure/B1442651.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)

![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)